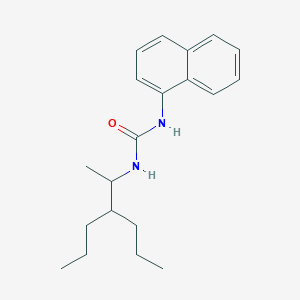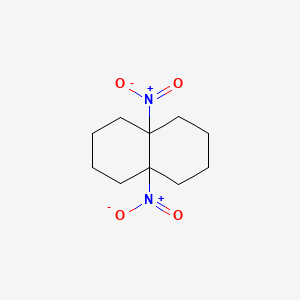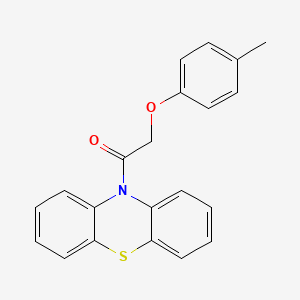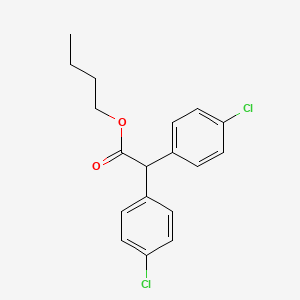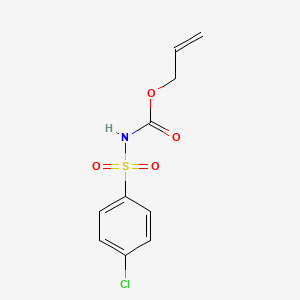
Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a prop-2-en-1-yl group attached to a 4-chlorobenzene-1-sulfonyl moiety through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of prop-2-en-1-ylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate
- Prop-2-en-1-yl (4-fluorobenzene-1-sulfonyl)carbamate
- Prop-2-en-1-yl (4-bromobenzene-1-sulfonyl)carbamate
Uniqueness
Prop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of the 4-chlorobenzene-1-sulfonyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
51920-56-0 |
|---|---|
Molecular Formula |
C10H10ClNO4S |
Molecular Weight |
275.71 g/mol |
IUPAC Name |
prop-2-enyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H10ClNO4S/c1-2-7-16-10(13)12-17(14,15)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13) |
InChI Key |
ZSISDYPSKSRXAK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



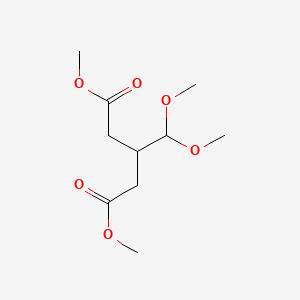
stannane](/img/structure/B14656516.png)
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)



